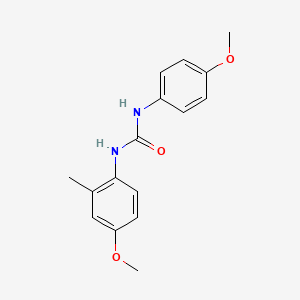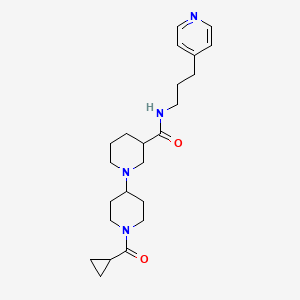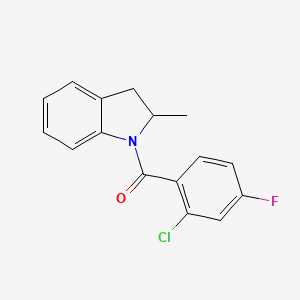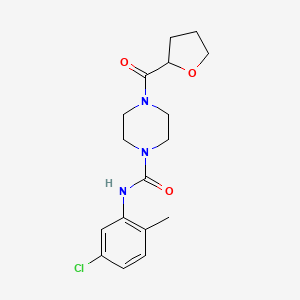
N-(4-methoxy-2-methylphenyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound with the molecular formula C15H17N2O3. It is also known as MMPU and is an inhibitor of the enzyme soluble guanylate cyclase (sGC). MMPU has been the focus of scientific research due to its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.
Mecanismo De Acción
MMPU works by inhibiting the enzyme sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates smooth muscle tone and vascular function. By inhibiting sGC, MMPU reduces the production of cGMP, leading to relaxation of smooth muscle cells and dilation of blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPU are mainly related to its inhibition of sGC. By reducing the production of cGMP, MMPU leads to the relaxation of smooth muscle cells and dilation of blood vessels. This effect can be beneficial in the treatment of diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMPU in lab experiments include its specificity for sGC inhibition and its well-established synthesis method. However, the limitations of using MMPU include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
For research on MMPU include its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of MMPU and to investigate its potential side effects. Finally, research on the mechanism of action of MMPU and its interactions with other signaling pathways could lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of MMPU involves the reaction of 4-methoxy-2-methylphenyl isocyanate and 4-methoxyaniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into MMPU by further reaction with an amine.
Aplicaciones Científicas De Investigación
MMPU has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be an effective inhibitor of sGC, which is an enzyme that plays a crucial role in regulating smooth muscle tone and vascular function. MMPU has been shown to relax smooth muscle cells and dilate blood vessels, which makes it a potential candidate for the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-10-14(21-3)8-9-15(11)18-16(19)17-12-4-6-13(20-2)7-5-12/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXXLKQBSGSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzoxazol-2-yl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5433429.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5433435.png)

![3-chloro-N-ethyl-4-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5433443.png)
![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5433444.png)
![N-{4-[(propylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5433455.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5433459.png)
![N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5433464.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5433470.png)
![2-chloro-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5433483.png)
![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)
![(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5433509.png)

